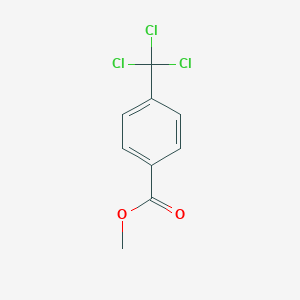

Methyl 4-(trichloromethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(trichloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFPDRYHJFGZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163890 | |

| Record name | Methyl p-(trichloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14815-87-3 | |

| Record name | Benzoic acid, 4-(trichloromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14815-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-(trichloromethyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014815873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl p-(trichloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-(trichloromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Trichloromethyl Benzoate

Direct Halogenation Approaches for Aromatic Methyl Groups

The direct halogenation of the methyl group on an aromatic ring, specifically the conversion of a methyl group to a trichloromethyl group, is a common strategy in organic synthesis. In the context of synthesizing methyl 4-(trichloromethyl)benzoate, this approach would involve the exhaustive chlorination of the methyl group of methyl p-toluate (B1214165).

Free Radical Chlorination Mechanisms and Optimization

Mechanism Steps:

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine free radicals (Cl•). This step requires an external energy input, typically in the form of ultraviolet (UV) light or heat. libretexts.org

Cl₂ + UV light → 2 Cl•

Propagation: This stage consists of a two-step cycle that continues the chain.

A chlorine radical abstracts a hydrogen atom from the methyl group of the toluene (B28343) derivative (e.g., methyl p-toluate), forming a resonance-stabilized benzyl (B1604629) radical and hydrogen chloride (HCl).

The newly formed benzyl radical then reacts with another molecule of chlorine (Cl₂) to yield the chlorinated product and a new chlorine radical, which can then participate in another cycle. This cycle repeats until all three hydrogen atoms of the methyl group are substituted.

Termination: The chain reaction concludes when free radicals are consumed through various recombination reactions without generating new ones. chemguide.co.uk This can occur through the combination of two chlorine radicals, two benzyl radicals, or a benzyl and a chlorine radical.

Optimization of this reaction requires careful control of reaction conditions to maximize the yield of the desired trichloromethylated product and minimize side reactions, such as chlorination of the aromatic ring. Key parameters include temperature, the concentration of chlorine, and the use of specific solvents.

Catalytic Systems in Trichloromethylation Reactions

While direct chlorination can be effective, catalytic systems are often employed to enhance selectivity and reaction rates. These systems can involve radical initiators or various catalysts that facilitate the chlorination of the side chain.

The initiation of the free-radical chain reaction is a critical step that can be controlled through the use of UV light or chemical radical initiators. libretexts.org

UV Light: Ultraviolet radiation provides the energy necessary to break the Cl-Cl bond, generating the initial chlorine radicals that start the chain reaction. libretexts.orgchemguide.co.uk This method is often referred to as photochemical reaction or photocatalysis. chemguide.co.uk A patent for a related synthesis of 4-(chloromethyl)benzoic acid specifies chlorination under UV light at 100°C. prepchem.com

Radical Initiators: Chemical initiators, such as benzoyl peroxide or 2,2'-azo-bis-iso-butyronitrile (AIBN), can also be used to start the reaction. These molecules decompose upon heating to produce free radicals, which then initiate the chlorination chain. One study found that using a photosensitive catalyst, BMMB, at 110-120°C under blue light irradiation resulted in a high yield (95.5%-96.5%) of benzotrichloride (B165768) from toluene. researchgate.net

The choice between UV light and a chemical initiator depends on the specific substrate and desired reaction conditions.

Both heterogeneous and homogeneous catalysts can be utilized to improve the side-chain chlorination process. Lewis acids like ferric chloride (FeCl₃) are known to promote electrophilic substitution on the aromatic ring, which is an undesirable side reaction in this context. aakash.ac.in Therefore, catalysts that selectively promote free-radical substitution on the methyl group are preferred.

While specific catalytic data for the direct trichlorination of methyl p-toluate is sparse, principles from related reactions are applicable. For instance, the chloromethylation of aromatic compounds, a related process introducing a -CH₂Cl group, can be catalyzed by Lewis acids such as zinc chloride, stannic chloride, and aluminum chloride. researchgate.net However, for exhaustive side-chain chlorination, conditions that favor radical formation over ionic pathways are essential. The process to produce 4-chlorobenzotrichloride (B167033) from p-xylene, for example, involves a vapor phase reaction at high temperatures (140°C to 250°C), optionally with UV light as a free-radical catalyst, to ensure chlorination of the methyl groups. google.com

Esterification Routes from 4-(Trichloromethyl)benzoic Acid

An alternative and often more controlled method for preparing this compound is through the esterification of 4-(trichloromethyl)benzoic acid. This two-step approach involves first synthesizing the carboxylic acid precursor, followed by its conversion to the methyl ester.

Carboxylic Acid Precursors and Derivatization Strategies

The key intermediate for this route is 4-(trichloromethyl)benzoic acid. synzeal.comsigmaaldrich.com This precursor can be synthesized through various methods, typically involving the chlorination of a suitable p-substituted toluene derivative.

One common strategy is the exhaustive side-chain chlorination of p-toluic acid. Similar to the direct chlorination of the ester, this reaction proceeds via a free-radical mechanism under UV irradiation or with a chemical initiator.

Another approach involves the hydrolysis of a benzotrichloride derivative. For example, 4-(trichloromethyl)benzoyl chloride can be hydrolyzed to form the corresponding carboxylic acid. A patented method describes preparing 4-chloromethyl benzoyl chloride by first chlorinating 4-methylbenzyl alcohol and then hydrolyzing the resulting trichloride, followed by acylation. google.com

Once 4-(trichloromethyl)benzoic acid is obtained, it can be converted to its methyl ester. Standard esterification procedures, such as Fischer esterification, can be employed. This typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid.

To facilitate the esterification, especially given the potential steric hindrance from the bulky trichloromethyl group, the carboxylic acid can first be converted to a more reactive derivative. A common strategy is to treat the carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the acyl chloride, 4-(trichloromethyl)benzoyl chloride. This highly reactive intermediate can then readily react with methanol to yield the final product, this compound. prepchem.com

Below is a table summarizing the properties of the key starting material for the direct halogenation route.

| Property | Value | Source(s) |

| Compound Name | Methyl p-toluate | wikipedia.orgnih.gov |

| Synonyms | Methyl 4-methylbenzoate | nih.govusp.org |

| CAS Number | 99-75-2 | wikipedia.orgsigmaaldrich.comlabproinc.com |

| Molecular Formula | C₉H₁₀O₂ | wikipedia.orgnih.gov |

| Molecular Weight | 150.17 g/mol | nih.gov |

| Appearance | White solid | wikipedia.orglabproinc.com |

| Melting Point | 32-35 °C | wikipedia.orgsigmaaldrich.com |

| Boiling Point | 103-104 °C at 15 mmHg | sigmaaldrich.com |

Here is a table detailing the precursor for the esterification route.

| Property | Value | Source(s) |

| Compound Name | 4-(Trichloromethyl)benzoic acid | synzeal.comsigmaaldrich.comepa.gov |

| CAS Number | 5264-40-4 | synzeal.comsigmaaldrich.comepa.gov |

| Molecular Formula | C₈H₅Cl₃O₂ | synzeal.comsigmaaldrich.com |

| Molecular Weight | 239.48 g/mol | epa.gov |

Acid-Catalyzed Esterification Processes

The classic method for synthesizing benzoate (B1203000) esters is through the Fischer esterification of a carboxylic acid and an alcohol, facilitated by a strong acid catalyst. In the case of this compound, this involves the reaction of 4-(trichloromethyl)benzoic acid with methanol. uomustansiriyah.edu.iqyoutube.com Concentrated sulfuric acid is a commonly employed catalyst for this type of reaction. uomustansiriyah.edu.iqproquest.com The mechanism begins with the protonation of the carbonyl group of the carboxylic acid by the catalyst. youtube.com This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of the alcohol. A subsequent proton transfer and the elimination of a water molecule lead to the formation of the ester. youtube.com The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol is often used. uomustansiriyah.edu.iq

Other strong acids such as phosphoric acid and p-toluenesulfonic acid can also be used as catalysts in these esterification reactions. proquest.comresearchgate.net However, a significant drawback of using these homogeneous liquid acid catalysts is the difficulty in their recovery from the reaction mixture, leading to potential environmental concerns due to the generation of acidic wastewater. proquest.commdpi.com

Solid Acid Catalysis in Benzoate Ester Synthesis

To address the environmental and practical issues associated with traditional acid catalysts, significant research has been directed towards the use of solid acid catalysts. proquest.commdpi.com These catalysts are advantageous as they are generally insoluble in the reaction medium, allowing for easy separation from the product mixture and potential for reuse. mdpi.com

One study explored the use of a zirconium/titanium (Zr/Ti) solid acid catalyst for the synthesis of a series of methyl benzoates, demonstrating the direct condensation of benzoic acid and methanol. mdpi.com This approach is notable as it utilizes a metallic Lewis acid without the need for an auxiliary Brønsted acid. mdpi.com Another example is the use of a carbon-based solid acid, prepared by sulfonating incompletely carbonized sucrose, which has shown high activity in esterification reactions. researchgate.net Similarly, a carbon-based solid acid derived from coal tar has been successfully used for the preparation of benzoic esters, with one study reporting a 99.2% esterification rate for the reaction of benzoic acid with butanol. researchgate.net This catalyst was also found to be reusable for up to five cycles without a significant loss of activity. researchgate.net

The mechanism of esterification using a solid acid catalyst like the Zr/Ti system is believed to involve the binding of the carboxylate to the catalyst's active site. mdpi.com This facilitates the dissociation of a hydrogen ion, which then activates the carbonyl group for nucleophilic attack by methanol, leading to the formation of the methyl ester. mdpi.com

Table 1: Comparison of Different Acid Catalysts in Benzoate Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Liquid Acids | Sulfuric acid, Phosphoric acid, p-Toluenesulfonic acid | Low cost, high reactivity. proquest.com | Difficult to recover, generates acidic wastewater. proquest.commdpi.com |

| Heterogeneous Solid Acids | Zr/Ti solid acids, Sulfonated carbon, Coal tar-based catalysts | Easy to separate, reusable, environmentally friendly. mdpi.comresearchgate.net | May have lower activity than liquid acids in some cases. |

Indirect Synthetic Pathways Involving Trichloromethyl Anion Equivalents

Indirect methods for synthesizing compounds with a trichloromethyl group often involve the use of reagents that act as a source of the trichloromethyl anion (CCl3⁻) or its synthetic equivalent. These strategies can provide alternative routes to the target molecule, particularly when the direct introduction of the trichloromethyl group is challenging.

Decarboxylative Trichloromethylation of Aldehyde Precursors

A significant indirect pathway involves the decarboxylative trichloromethylation of aromatic aldehydes. This method generates 2,2,2-trichloromethylcarbinols, which can be further transformed into the desired benzoic acid derivative. organic-chemistry.orgnih.gov The reaction typically utilizes sodium trichloroacetate (B1195264) (NaTCA) as the source of the trichloromethyl group. organic-chemistry.orgnih.gov

For electron-deficient aromatic aldehydes, the transformation is efficiently carried out using a combination of NaTCA and malonic acid in a solvent like DMSO. organic-chemistry.orgnih.gov In contrast, for electron-rich aldehydes, the addition of malonic acid is not necessary, and the reaction proceeds with only NaTCA, thereby avoiding competing side reactions like the Cannizzaro reaction. organic-chemistry.orgnih.gov This method has been successfully adapted for continuous flow synthesis, which allows for safer and more scalable production by mitigating risks such as reaction runaway and uncontrolled carbon dioxide degassing. organic-chemistry.orgnih.gov

Multicomponent Reaction Strategies Incorporating CCl3 Synthon

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.govfrontiersin.org These reactions are highly efficient and atom-economical. nih.govfrontiersin.org While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the general principles of MCRs can be applied to incorporate a trichloromethyl synthon.

For instance, an MCR could be designed where one of the components is an aldehyde or another reactive species that already contains the trichloromethyl group. This component would then react with other starting materials to build the desired molecular framework. The versatility of MCRs, such as the Ugi or Passerini reactions, allows for the incorporation of a wide variety of functional groups and substituents, making them adaptable for the synthesis of diverse structures. nih.govyoutube.com The development of such a strategy would depend on the careful selection of reactants that can participate in the MCR and carry the necessary trichloromethyl functionality.

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of synthetic intermediates are crucial steps to ensure the purity of the final product. In the context of the synthesis of this compound, several standard laboratory techniques are employed.

Following an acid-catalyzed esterification, the reaction mixture typically contains the ester product, unreacted carboxylic acid, excess alcohol, the acid catalyst, and water. A common workup procedure involves cooling the mixture and then performing a liquid-liquid extraction. uomustansiriyah.edu.iq The mixture is often diluted with an organic solvent, and then washed with a sodium bicarbonate or sodium carbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid by converting it into its water-soluble salt. youtube.com This is followed by washing with water to remove any remaining salts and excess alcohol. youtube.com The organic layer containing the ester is then dried over an anhydrous drying agent, such as magnesium sulfate, and the solvent is removed by distillation to yield the crude product. youtube.com

For syntheses utilizing solid acid catalysts, the initial purification step is simplified. The catalyst can be removed by simple filtration, allowing for its recovery and reuse. mdpi.com The filtrate can then be subjected to the standard extraction and washing procedures described above to isolate the ester.

In the case of the decarboxylative trichloromethylation of aldehydes, after the reaction, the mixture is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude trichloromethylcarbinol intermediate.

Further purification of the final product, this compound, or its intermediates can be achieved by techniques such as distillation or recrystallization, depending on the physical properties of the compound.

Chemical Reactivity and Transformation Studies of Methyl 4 Trichloromethyl Benzoate

Reactivity of the Trichloromethyl Moiety

The trichloromethyl (—CCl₃) group is a key functional group whose reactivity is central to the synthetic utility of this compound. It is characterized by a carbon atom bonded to three electron-withdrawing chlorine atoms, making it highly susceptible to a variety of chemical transformations. Its reactivity is often analogous to that of benzotrichloride (B165768), the parent compound lacking the ester group.

Nucleophilic Displacement Reactions at the Trichloromethyl Carbon

The carbon atom of the trichloromethyl group is electrophilic and can undergo nucleophilic substitution. While direct studies on methyl 4-(trichloromethyl)benzoate are not extensively detailed in the literature, the reactivity can be inferred from its parent compound, benzotrichloride (C₆H₅CCl₃). Benzotrichloride is known to react at the chlorinated α-carbon in substitution reactions. wikipedia.org For instance, it can react with nucleophiles like resorcinol (B1680541) to form 2,4-dihydroxybenzophenone. wikipedia.org Benzylic halides, in general, are highly susceptible to nucleophilic substitution reactions. ucalgary.ca

The reaction with carboxylic acids can lead to the formation of the corresponding acid chlorides, along with benzoyl chloride. chemcess.com Similarly, reaction with anhydrous alcohols can yield orthoesters of benzoic acid. chemcess.com These transformations highlight the potential for the trichloromethyl group in this compound to react with various nucleophiles, displacing the chloride ions.

| Nucleophile | Product with Benzotrichloride | Reaction Type |

| Resorcinol | 2,4-dihydroxybenzophenone | Friedel-Crafts type alkylation |

| Carboxylic Acids | Corresponding Acid Chlorides | Acyl Substitution |

| Anhydrous Alcohols | Orthoesters of Benzoic Acid | Substitution |

This table illustrates potential reactions based on the known reactivity of benzotrichloride.

Reductive Transformations of the CCl₃ Group

The trichloromethyl group can be reduced to dichloromethyl (—CHCl₂), chloromethyl (—CH₂Cl), or methyl (—CH₃) groups using various reducing agents. While specific protocols for this compound are not prominent, general methods for the reductive dehalogenation of (trichloro)methyl arenes are well-established. organic-chemistry.org

For example, systems employing photocatalysts or transition-metal-free hydrogenation can reduce a range of aryl halides under mild conditions. organic-chemistry.org Niobium(V) chloride has been shown to be an effective catalyst for the reduction of trifluoromethyl arenes to toluene (B28343) derivatives using lithium aluminum hydride, a transformation that suggests similar reactivity for the trichloromethyl analogue. organic-chemistry.org These methods offer pathways to selectively reduce the CCl₃ group, providing access to a wider range of substituted toluene derivatives.

Hydrolytic Cleavage and Carboxylic Acid Formation

The trichloromethyl group undergoes facile hydrolysis to yield a carboxylic acid. Benzotrichloride hydrolyzes rapidly in the presence of moisture, even at ambient temperatures, to form benzoic acid and hydrochloric acid. wikipedia.orgnih.govresearchgate.net The half-life for this hydrolysis is remarkably short, estimated to be about 2.4 minutes. wikipedia.org This reaction can be performed as either an acid or alkaline hydrolysis. chemcess.com

For this compound, this transformation would convert the —CCl₃ group into a carboxylic acid group, resulting in the formation of terephthalic acid monomethyl ester. The hydrolysis can be catalyzed to proceed under controlled conditions. For instance, the use of anhydrous zinc chloride as a catalyst allows the reaction to proceed smoothly with the gradual addition of water at temperatures around 100-120 °C. google.com

| Starting Material | Reagents/Catalyst | Product | Reference |

| Benzotrichloride | Water (moisture) | Benzoic Acid, HCl | wikipedia.orgnih.gov |

| Benzotrichloride | Water, Zinc Chloride (catalyst) | Benzoic Acid, HCl | google.com |

| Benzotrichloride | Acetic Acid, Zinc Chloride | Benzoic Acid, Acetyl Chloride | sciencemadness.org |

This table summarizes conditions for the hydrolysis of the benzotrichloride moiety to a carboxylic acid.

Carbene or Carbene Precursor Generation from the Trichloromethyl Group

Compounds containing a trichloromethyl group can serve as precursors to dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate. Dichlorocarbene is most commonly generated from chloroform (B151607) by reaction with a strong base. wikipedia.org However, other precursors are known, such as phenyl(trichloromethyl)mercury, which releases :CCl₂ upon thermal decomposition, and carbon tetrachloride, which can be dechlorinated with magnesium under ultrasonic irradiation. wikipedia.orgnih.gov

By analogy, it is plausible that this compound could generate dichlorocarbene under appropriate conditions, such as treatment with a strong, non-nucleophilic base. This reactive intermediate could then participate in various subsequent reactions, most notably cycloadditions with alkenes to form gem-dichlorocyclopropanes. chemeurope.com

Reactivity of the Ester Functionality

The methyl ester group (—COOCH₃) is the second reactive site in the molecule. Its reactivity is influenced by the electron-withdrawing nature of the para-substituted trichloromethyl group. The —CCl₃ group exerts a strong negative inductive effect (—I effect), which withdraws electron density from the benzene (B151609) ring. stackexchange.com This deactivation of the ring increases the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate (B1203000).

Transesterification Reactions

Transesterification is a process that converts one ester into another by reaction with an alcohol. ucla.edu This reaction can be catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., an alkoxide). ucla.edu For this compound, reaction with a different alcohol (R'—OH) would yield a new ester, 4-(trichloromethyl)benzoate-R', and methanol (B129727).

Given the enhanced electrophilicity of the carbonyl carbon due to the para-CCl₃ group, transesterification is expected to proceed readily. The reaction is an equilibrium process, and driving it to completion often requires using the reactant alcohol in excess or removing the methanol by-product as it forms. ucla.edu Zinc compounds, such as zinc acetate, have also been employed as effective catalysts for the transesterification of methyl benzoate with sterically hindered alcohols. google.com

| Reactants | Catalyst Type | General Product |

| Methyl Benzoate + Alcohol (e.g., Ethanol) | Acid (e.g., H₂SO₄) | Ethyl Benzoate + Methanol |

| Methyl Benzoate + Alcohol | Base (e.g., Sodium Ethoxide) | Corresponding new ester |

| Methyl Benzoate + 2-Ethylhexanol | Zinc Acetate | 2-Ethylhexyl benzoate |

This table outlines general conditions for transesterification reactions based on methyl benzoate, which are applicable to its substituted derivatives. ucla.edugoogle.com

Ester Hydrolysis and Benzoic Acid Derivatives

The ester functional group in this compound is susceptible to hydrolysis, a reaction that splits the ester back into its constituent carboxylic acid and alcohol. This transformation can be achieved under either acidic or basic conditions.

Under acidic conditions, the reaction is a reversible process where the ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org This process yields 4-(trichloromethyl)benzoic acid and methanol. libretexts.org

Basic hydrolysis, also known as saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.org This reaction is irreversible and proceeds to completion, yielding the sodium salt of the carboxylic acid (sodium 4-(trichloromethyl)benzoate) and methanol. libretexts.org Subsequent acidification of the reaction mixture will protonate the carboxylate salt to give the free 4-(trichloromethyl)benzoic acid. libretexts.orgchemspider.com The existence of 4-(trichloromethyl)benzoic acid as a commercially available, albeit rare, chemical substance underscores its stability and accessibility through the hydrolysis of its methyl ester. sigmaaldrich.com

Table 1: Ester Hydrolysis of this compound

| Reaction Type | Reagents | Products | Conditions | Outcome |

| Acid-Catalyzed Hydrolysis | Water (excess), Strong Acid (e.g., H₂SO₄) | 4-(trichloromethyl)benzoic acid, Methanol | Heat | Reversible |

| Base-Promoted Hydrolysis (Saponification) | Strong Base (e.g., NaOH), Water | Sodium 4-(trichloromethyl)benzoate, Methanol | Heat | Irreversible |

Amidation and Other Carboxylic Acid Derivative Syntheses

The ester group of this compound can be converted into other carboxylic acid derivatives, most notably amides. This transformation, known as aminolysis, involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. libretexts.org

The direct amidation of esters like methyl benzoate can be facilitated by various catalytic systems to achieve high yields under specific conditions. researchgate.net For instance, heterogeneous catalysts such as Niobium(V) oxide (Nb₂O₅) have demonstrated high activity for the amidation of methyl benzoate with various amines, often under solvent-free conditions. researchgate.net Other methods may employ silicon-based reagents or base-promoted pathways to drive the reaction. nih.govresearchgate.net By analogy, reacting this compound with an amine (e.g., R-NH₂) would yield N-substituted 4-(trichloromethyl)benzamide.

Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-(trichloromethyl)benzoic acid, which then serves as a precursor for other derivatives. sigmaaldrich.com For example, the carboxylic acid can be converted to the more reactive acyl chloride, 4-(trichloromethyl)benzoyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a valuable intermediate for synthesizing a wide range of amides and other esters with high efficiency.

Table 2: Synthesis of Carboxylic Acid Derivatives from this compound

| Reaction Type | Starting Material | Reagents | Product |

| Aminolysis | This compound | Amine (e.g., R-NH₂) | N-substituted 4-(trichloromethyl)benzamide |

| Acyl Chloride Formation | 4-(trichloromethyl)benzoic acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 4-(trichloromethyl)benzoyl chloride |

Reactivity of the Aromatic Ring

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the methyl ester (-COOCH₃) and the trichloromethyl (-CCl₃) group.

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

Both the ester and the trichloromethyl groups are deactivating and meta-directing substituents. ma.eduyoutube.comrsc.org This means they decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles, and direct incoming electrophiles to the positions meta to themselves (i.e., positions 3 and 5).

In the case of nitration, the reaction would require harsh conditions, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, to generate the reactive nitronium ion (NO₂⁺) electrophile. aiinmr.comyoutube.com Given that both substituents direct to the same positions, the substitution will occur at the carbon atoms meta to the ester and trichloromethyl groups. This regioselectivity leads to the formation of Methyl 3-nitro-4-(trichloromethyl)benzoate as the major product.

The general mechanism involves the attack of the aromatic π-electrons on the nitronium ion, forming a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. ma.eduaiinmr.com

Table 3: Predicted Outcome of Nitration of this compound

| Reaction | Reagents | Directing Influence | Predicted Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Both -COOCH₃ and -CCl₃ are meta-directors | Methyl 3-nitro-4-(trichloromethyl)benzoate |

Metal-Catalyzed Cross-Coupling Reactions on Aromatic Halides (if applicable to derivatives)

This compound itself does not possess an aromatic halide, making it unsuitable as a direct substrate for many common metal-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination. ustc.edu.cnresearchgate.net These powerful synthetic methods typically rely on the reaction of an organometallic reagent with an aryl halide (or triflate). researchgate.netresearchgate.net

However, a halogenated derivative of this compound could serve as a precursor for such transformations. For instance, if an aromatic bromo or iodo substituent were present on the ring, it could readily participate in these reactions. Such a derivative could potentially be synthesized through multi-step sequences.

Once a halogen is introduced onto the aromatic ring of a derivative, a wide array of carbon-carbon and carbon-heteroatom bonds can be formed. bris.ac.ukmit.edu For example, a Suzuki cross-coupling reaction, catalyzed by palladium, could couple the aryl halide derivative with an organoboron reagent to form a new C-C bond, leading to biaryl structures or the introduction of alkyl groups. ustc.edu.cn Similarly, a Buchwald-Hartwig amination could form a C-N bond by reacting the aryl halide with an amine in the presence of a palladium catalyst. ustc.edu.cn

Table 4: Potential Cross-Coupling Reactions on a Halogenated Derivative

| Reaction Name | Catalyst | Reactants | Bond Formed |

| Suzuki Coupling | Palladium (Pd) | Aryl Halide Derivative, Organoboron Reagent | Carbon-Carbon |

| Heck Coupling | Palladium (Pd) | Aryl Halide Derivative, Alkene | Carbon-Carbon |

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl Halide Derivative, Amine | Carbon-Nitrogen |

| Negishi Coupling | Nickel (Ni) or Palladium (Pd) | Aryl Halide Derivative, Organozinc Reagent | Carbon-Carbon |

Mechanistic Investigations of Reactions Involving Methyl 4 Trichloromethyl Benzoate

Experimental Mechanistic Elucidation

Experimental techniques form the cornerstone of mechanistic chemistry, providing tangible evidence of reaction pathways, intermediates, and transition states. For Methyl 4-(trichloromethyl)benzoate, a combination of kinetic studies, isotopic labeling, and spectroscopic analysis would be employed to unravel its reaction mechanisms.

Kinetic Studies of Reaction Pathways

Kinetic studies measure how the rate of a reaction changes with varying concentrations of reactants, catalysts, or temperature. This data is instrumental in constructing a rate law, which can either support or refute a proposed mechanism. The hydrolysis of this compound, for instance, can proceed through different pathways depending on the pH of the solution.

In alkaline hydrolysis, the reaction is expected to follow a second-order rate law, being first order in both the ester and the hydroxide (B78521) ion concentration. This is consistent with the well-established BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism for the saponification of most esters. libretexts.org The strongly electron-withdrawing trichloromethyl (-CCl₃) group at the para position is anticipated to significantly increase the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). libretexts.org This is because the -CCl₃ group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. askfilo.comdoubtnut.com The effect of substituents on the rate of hydrolysis of benzoates can often be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. wikipedia.org

The general mechanism for the base-promoted hydrolysis of an ester like this compound is depicted below:

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Leaving Group Departure: The carbonyl group reforms with the expulsion of the methoxide (B1231860) leaving group.

Proton Transfer: The methoxide ion deprotonates the newly formed carboxylic acid. libretexts.org

In acidic hydrolysis, the reaction rate would depend on the concentration of both the ester and the acid catalyst. The AAC2 (Acid-catalyzed, Acyl-cleavage, bimolecular) mechanism is the most common pathway for the acid-catalyzed hydrolysis of esters. ucoz.com

| Substituent (X) in Methyl 4-X-benzoate | Relative Rate of Hydrolysis (k_rel) |

| -OCH₃ | 0.2 |

| -CH₃ | 0.5 |

| -H | 1.0 |

| -Cl | 3.7 |

| -NO₂ | 23.0 |

| -CCl₃ (estimated) | ~15-20 |

This table illustrates the general effect of electron-withdrawing and electron-donating groups on the rate of alkaline ester hydrolysis. The values are relative to methyl benzoate (X=H).

Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction. In the context of the hydrolysis of this compound, oxygen-18 (¹⁸O) labeling can definitively determine which C-O bond is cleaved during the reaction. rsc.org

In a typical experiment, the hydrolysis would be carried out in water enriched with ¹⁸O (H₂¹⁸O). If the reaction proceeds via acyl-oxygen cleavage (the bond between the carbonyl carbon and the ester oxygen is broken), the ¹⁸O label will be incorporated into the resulting 4-(trichloromethyl)benzoic acid. Conversely, if the reaction were to proceed via alkyl-oxygen cleavage (the bond between the ester oxygen and the methyl group is broken), the ¹⁸O label would appear in the methanol (B129727) product. For most esters, including those of benzoic acid, acyl-oxygen cleavage is the dominant pathway in both acidic and basic hydrolysis. ucoz.comacs.org

Table Illustrating Expected Outcome of ¹⁸O Labeling in the Hydrolysis of this compound:

| Reaction Type | Proposed Cleavage | Labeled Reactant | Expected Labeled Product |

| Acidic/Basic Hydrolysis | Acyl-Oxygen Cleavage | H₂¹⁸O | 4-(trichloromethyl)benzoic acid-¹⁸O |

| Acidic/Basic Hydrolysis | Alkyl-Oxygen Cleavage | H₂¹⁸O | Methanol-¹⁸O |

These experiments provide unambiguous evidence for the specific bonds that are broken and formed during the reaction, a critical component of mechanistic elucidation. researchgate.netpearson.com

Spectroscopic Analysis of Intermediates

While reaction intermediates are often transient and present in low concentrations, modern spectroscopic techniques can sometimes allow for their direct observation and characterization. nih.govnih.govorientjchem.org For reactions involving this compound, techniques such as low-temperature NMR, stopped-flow UV-Vis spectroscopy, or mass spectrometry could potentially be used to detect and characterize fleeting intermediates. mdpi.comresearchgate.net

For example, in the hydrolysis reaction, the tetrahedral intermediate, while highly unstable, might be observable under specific conditions, such as in a cryogenic matrix or using ultrafast spectroscopic methods. The spectroscopic signature of such an intermediate (e.g., changes in the carbonyl stretching frequency in the infrared spectrum) would provide direct evidence for its existence. researchgate.net

Theoretical and Computational Mechanistic Studies

In conjunction with experimental methods, theoretical and computational chemistry provides a powerful lens through which to view reaction mechanisms at the molecular level. These methods can model reaction pathways, calculate the energies of reactants, products, transition states, and intermediates, and visualize the electronic changes that occur during a reaction.

Quantum Chemical Calculations (e.g., DFT, MPWB1K) for Transition States and Reaction Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model reaction mechanisms. byu.edu Functionals like B3LYP or MPWB1K can be employed to optimize the geometries of stationary points along a reaction coordinate and to calculate their corresponding energies. acs.org

For a reaction of this compound, such as its hydrolysis, DFT calculations could be used to:

Model the three-dimensional structures of the reactants, the tetrahedral intermediate, the transition states connecting them, and the products.

Calculate the activation energy barriers for different proposed mechanistic steps. The pathway with the lowest calculated activation energy is generally the most plausible.

Computational studies on related systems, such as the reaction of diethyl trichloro-methyl phosphonate, have demonstrated the utility of DFT in understanding the reactivity of molecules containing a trichloromethyl group. quora.com These calculations can provide detailed insights into the electronic and steric effects that govern the reaction.

Illustrative Table of Calculated Energies for a Hypothetical Reaction Step:

| Species | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| Reactants | DFT (B3LYP) | 6-311+G(d,p) | 0.0 |

| Transition State | DFT (B3LYP) | 6-311+G(d,p) | +15.2 |

| Intermediate | DFT (B3LYP) | 6-311+G(d,p) | -5.7 |

| Products | DFT (B3LYP) | 6-311+G(d,p) | -20.1 |

This table represents a hypothetical energy profile for a single step in a reaction, as might be calculated using quantum chemical methods.

Molecular Electron Density Theory (MEDT) Analysis of Bond Evolution

Molecular Electron Density Theory (MEDT) is a more recent theoretical framework that focuses on the changes in electron density along a reaction pathway to understand chemical reactivity. quora.com MEDT posits that the capacity for electron density to change, rather than molecular orbital interactions, is the primary driver of chemical reactions.

An MEDT analysis of a reaction involving this compound would involve:

Topological Analysis of the Electron Localization Function (ELF): The ELF provides a picture of electron pairing and localization. By analyzing how the ELF evolves along the reaction coordinate, chemists can visualize the precise points at which bonds are broken and formed.

Global Electron Density Transfer (GEDT): This parameter quantifies the net flow of electron density between the interacting molecules, providing a measure of the polar nature of the reaction.

For the hydrolysis of this compound, an MEDT study would likely show a significant GEDT from the nucleophile (hydroxide ion or water) to the ester, consistent with a polar reaction mechanism. The ELF analysis would detail the C-O bond formation and cleavage events, providing a more nuanced picture than simple structural diagrams can offer.

Bonding Evolution Theory (BET) Application for Reaction Dynamics

Bonding Evolution Theory (BET) is a powerful computational method used to analyze the mechanism of a chemical reaction by examining the changes in the electronic structure along the reaction pathway. researchgate.net It provides a detailed description of bond breaking and forming processes. The theory is based on the topological analysis of the electron localization function (ELF), which reveals the regions of electron pairing in a molecule.

For a hypothetical reaction involving this compound, a BET analysis would proceed by:

Mapping the Reaction Pathway: The first step involves computing the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants, transition states, and products.

Topological Analysis of ELF: Along this path, the ELF is calculated at numerous points. The topology of the ELF is then analyzed to identify basins of attractors, which correspond to atomic cores, lone pairs, and covalent bonds.

Identifying Structural Stability Domains (SSDs): The reaction pathway is divided into a series of SSDs. researchgate.net Within each SSD, the number and type of ELF basins remain constant. The points at which the topology of the ELF changes are known as catastrophes or turning points, signaling bond formation or cleavage. researchgate.net

While no specific BET studies on this compound are available, research on other organohalogen compounds has demonstrated the utility of BET in elucidating complex reaction mechanisms. researchgate.net For instance, in the study of other halogenated molecules, BET has been used to rationalize the sequence of electronic rearrangements and to provide a bridge between theoretical models and classical chemical intuition. researchgate.net

Computational Prediction of Reaction Outcomes and Selectivity

Computational chemistry offers a suite of tools to predict the outcomes and selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. These predictions are typically based on calculating the relative energies of different possible transition states and products using methods like Density Functional Theory (DFT).

For this compound, computational methods could be employed to predict:

Regioselectivity in Aromatic Substitution: The trichloromethyl group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Computational models can quantify this directing effect by calculating the energies of the ortho, meta, and para intermediates.

Site Selectivity in Functionalization: In reactions involving C-H functionalization, computational models can predict which C-H bond is most likely to react. rsc.org This is achieved by comparing the activation energies for the reaction at different positions on the benzene (B151609) ring.

Reaction Rates: By calculating the activation energy (the energy barrier of the transition state), it is possible to estimate the relative rates of different potential reactions.

A general approach for predicting regioselectivity in reactions of substituted aromatic compounds involves using DFT to model the reaction intermediates and transition states. researchgate.net For example, in nucleophilic aromatic substitution reactions, the stability of the Meisenheimer complex intermediates for attack at different positions would be calculated. The pathway with the lowest energy barrier would correspond to the major product.

While specific predictive data for this compound is not present in the searched literature, studies on similar molecules provide a framework for how such predictions would be made. For instance, in the synthesis of a series of methyl benzoates, it was noted that strong electron-withdrawing groups, such as the trifluoromethyl group (which is analogous to the trichloromethyl group), lead to lower yields in esterification reactions due to electronic effects. mdpi.com This aligns with the general principles of reactivity that can be quantified through computational studies.

Advanced Research Directions and Future Perspectives in Methyl 4 Trichloromethyl Benzoate Chemistry

Development of Sustainable and Green Synthesis Routes

The chemical industry's increasing focus on environmental stewardship has spurred research into sustainable methods for synthesizing key chemical intermediates, including aromatic esters. chemistryjournals.netnih.gov Traditional synthesis routes for compounds like Methyl 4-(trichloromethyl)benzoate often rely on multi-step processes that may involve harsh reagents, volatile organic solvents, and significant energy consumption, leading to considerable waste generation. nih.gov For instance, a common pathway involves the esterification of p-toluic acid with methanol (B129727), often catalyzed by strong mineral acids like sulfuric acid, followed by a free-radical chlorination of the methyl group. google.commdpi.com

Future research is directed at reimagining this synthetic sequence through the lens of green chemistry. Key areas of development include:

Catalyst Replacement: Replacing corrosive and non-recoverable liquid acids with solid acid catalysts for the esterification step is a primary goal. mdpi.com Materials like zeolites, sulfated zirconia, or ion-exchange resins offer advantages such as easier separation from the reaction mixture, reduced equipment corrosion, and the potential for regeneration and reuse, thereby minimizing waste. mdpi.com

Greener Solvents: The industry is moving away from conventional organic solvents that are often toxic and environmentally harmful. nih.gov Research efforts are exploring the use of alternative media such as ionic liquids or supercritical fluids, which can offer unique reactivity and simplify product separation. chemistryjournals.net Solvent-less, or "dry media," reactions are also being investigated to maximize atom economy and reduce pollution. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis represents a significant advancement, offering rapid heating and often leading to shorter reaction times, increased yields, and fewer side products compared to conventional heating methods. chemistryjournals.net This technique could be particularly beneficial for both the esterification and chlorination stages.

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantage of Green Route |

|---|---|---|---|

| Esterification | Sulfuric Acid Catalyst | Solid Acid Catalyst (e.g., Zr/Ti solid acid) | Catalyst is recoverable and reusable, reducing waste. mdpi.com |

| Solvent | Volatile Organic Solvents (e.g., Toluene) | Ionic Liquids, Supercritical Fluids, or Solvent-less | Reduces pollution and health hazards. chemistryjournals.netnih.gov |

| Energy Input | Conventional Heating | Microwave Irradiation | Reduces reaction times and energy consumption. chemistryjournals.net |

| Chlorination | Bulk reaction with chlorine gas | Flow reactor with precise stoichiometric control | Improved safety and selectivity. researchgate.net |

By integrating these principles, the synthesis of this compound can be transformed into a more economically viable and environmentally responsible process.

Exploration of Novel Reactivity and Catalytic Transformations

The molecular architecture of this compound, featuring a trichloromethyl group, an ester moiety, and an aromatic ring, provides multiple sites for chemical modification. Modern catalytic methods are poised to unlock new synthetic pathways, enabling its use as a versatile building block.

The trichloromethyl (-CCl₃) group is a key functional handle. It is a synthetic precursor to the trifluoromethyl (-CF₃) group, a moiety of immense importance in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. The transformation from -CCl₃ to -CF₃ is typically achieved through fluorination reactions.

Furthermore, the ester group can be readily transformed. Nucleophilic attack at the carbonyl center allows for hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. wikipedia.org It can also be converted to amides by reacting with amines.

Advanced catalytic transformations being explored include:

Palladium-Catalyzed Cross-Coupling: While the parent molecule is not directly suited for cross-coupling, derivatization of the aromatic ring (e.g., through halogenation) would open the door to powerful C-C and C-N bond-forming reactions like Suzuki, Heck, and Buchwald-Hartwig amination. mdpi.com These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors.

Catalytic Reduction: Selective reduction of the ester group to an alcohol or the trichloromethyl group to a dichloromethyl or methyl group can provide access to a new range of derivatives. Research into chemoselective catalysts is crucial to control which functional group is transformed.

| Functional Group | Transformation | Potential Product | Significance |

|---|---|---|---|

| Trichloromethyl (-CCl₃) | Fluorination | Methyl 4-(trifluoromethyl)benzoate | Access to valuable trifluoromethylated compounds. scispace.com |

| Ester (-COOCH₃) | Hydrolysis | 4-(Trichloromethyl)benzoic acid | Precursor for other acid derivatives (e.g., acid chlorides, amides). |

| Ester (-COOCH₃) | Amination | 4-(Trichloromethyl)benzamide derivatives | Synthesis of biologically relevant amide scaffolds. |

| Aromatic Ring (after derivatization) | Suzuki Coupling | Biphenyl derivatives | Construction of complex organic molecules. mdpi.com |

The exploration of these reactions expands the synthetic utility of this compound beyond its current applications, positioning it as a versatile intermediate in organic synthesis.

Application in Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis is revolutionizing chemical manufacturing and drug discovery. springernature.com These technologies offer enhanced safety, reproducibility, and efficiency, making them highly suitable for the synthesis and derivatization of this compound. nih.gov

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time due to their high surface-area-to-volume ratio. chemistryjournals.net This is particularly advantageous for potentially hazardous reactions like side-chain chlorination, where precise temperature control can minimize the formation of undesired byproducts, such as ring-chlorinated species. google.com A flow process can also handle toxic reagents like chlorine gas more safely by minimizing the instantaneous amount present in the reactor. researchgate.net The synthesis of related benzoate derivatives has already demonstrated the potential to inhibit side reactions and improve efficiency in flow systems. researchgate.net

Automated Synthesis: Automated synthesis platforms enable the rapid preparation of large libraries of compounds for screening purposes. nih.govresearchgate.net this compound can serve as a core scaffold in such systems. For example, its ester functionality could be converted into an amide by reacting it with a diverse set of amines loaded onto an automated synthesizer. This parallel synthesis approach can generate hundreds of distinct derivatives in a fraction of the time required for manual synthesis, accelerating the discovery of new molecules with desired properties. springernature.comnih.gov

The integration of flow and automated systems allows for a seamless "synthesis-to-screening" pipeline, where a building block like this compound is continuously converted into a library of derivatives that are then immediately evaluated.

Integration with Computational Chemistry for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties, thereby guiding experimental work. For this compound, computational methods can be applied to:

Predict Reactivity and Mechanisms: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. This allows for the prediction of reactive sites by mapping the electrostatic potential and analyzing frontier molecular orbitals (HOMO/LUMO). Such studies can help rationalize reaction outcomes and design more efficient catalytic systems for its transformation.

Rational Design of Derivatives: If derivatives of this compound are being investigated for specific applications (e.g., as bioactive molecules or materials), computational tools can guide their design. Molecular docking simulations can predict how different derivatives might bind to a biological target, while Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with observed activity to guide the synthesis of more potent analogues.

| Property | Calculated Value (Arbitrary Units) | Implication for Rational Design |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| Mulliken Charge on Carbonyl Carbon | +0.45 | Confirms the electrophilic nature of the ester carbonyl, guiding nucleophilic reactions. |

| Dipole Moment | 2.5 D | Provides insight into solubility and intermolecular interactions for materials science applications. |

By leveraging these computational approaches, researchers can minimize trial-and-error experimentation, reduce costs, and accelerate the development of new synthetic routes and applications for this compound and its derivatives.

Potential for Derivatization in Advanced Materials Science

The unique combination of an aromatic core and reactive functional groups makes this compound an intriguing, though underexplored, candidate for the synthesis of advanced materials. Its rigid benzene (B151609) ring can impart thermal stability and desirable electronic properties, while the ester and trichloromethyl groups offer versatile handles for polymerization and modification.

Future research could focus on leveraging these features in several areas:

Polymer Synthesis: The ester group is a classic precursor for polyesters and polyamides. After hydrolysis to 4-(trichloromethyl)benzoic acid, it can be used as a monomer in polycondensation reactions. The bulky and electron-withdrawing trichloromethyl group could influence the final properties of the polymer, such as its glass transition temperature, solubility, and refractive index.

Functional Coatings and Films: The trichloromethyl group itself could be a site for further reactions to anchor the molecule onto surfaces or to initiate polymerization, creating functional coatings with specific properties like hydrophobicity or flame retardancy.

Precursors to Electronic Materials: Aromatic esters are components of some liquid crystals and can be precursors to conjugated materials used in organic electronics. Through catalytic cross-coupling reactions (following derivatization), the aromatic core of this compound could be extended to create larger π-conjugated systems suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The systematic exploration of these derivatization pathways could establish this compound as a valuable building block in the toolkit of materials scientists, leading to the creation of novel polymers and functional materials.

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 4-(trichloromethyl)benzoate be optimized for high yield?

- Methodological Answer: The reaction of substituted benzaldehydes with precursor esters (e.g., methyl 4-(chlorocarbonyl)benzoate) under reflux in acetonitrile with K₂CO₃ and KI as catalysts at 70°C for 5 hours is effective. Flash column chromatography using chloroform as an eluent ensures purification. Reaction conditions, including stoichiometric ratios and solvent selection, are critical for minimizing side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer: Fourier-transform infrared spectroscopy (FT-IR) can identify functional groups (e.g., ester C=O stretch at ~1718 cm⁻¹, aromatic C-Cl vibrations at ~850 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions, while mass spectrometry (MS) confirms molecular weight. Comparative analysis with structurally similar esters, such as methyl 4-chlorobenzoate, aids in spectral interpretation .

Q. What are common byproducts during synthesis, and how are they addressed?

- Methodological Answer: Hydrolysis of the trichloromethyl group or ester moiety can occur under acidic/basic conditions. Byproducts like carboxylic acids (from ester hydrolysis) or chlorinated derivatives may form. These are mitigated by严格控制 reaction pH, inert atmospheres, and avoiding prolonged heating. Chromatographic separation and recrystallization improve purity .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound?

- Methodological Answer: Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites, while molecular docking studies assess interactions with biological targets (e.g., enzymes). Software like SHELX facilitates crystallographic refinement for structural validation. Solvent effects on reaction pathways can be modeled using molecular dynamics simulations .

Q. What structural analogs of this compound exhibit pesticidal activity, and what insights do they provide?

- Methodological Answer: Analogs like 2-chloro-6-(furanylmethoxy)-4-(trichloromethyl)pyridine (pyroxyfur) show fungicidal activity, suggesting the trichloromethyl group enhances bioactivity. Structure-activity relationship (SAR) studies can optimize substituents (e.g., electron-withdrawing groups) for target specificity. In vitro assays against plant pathogens validate efficacy .

Q. How do discrepancies in crystallographic and spectroscopic data inform mechanistic understanding?

- Methodological Answer: Contradictions between X-ray diffraction (e.g., bond lengths) and NMR/IR data may arise from dynamic effects (e.g., tautomerism) or crystal packing. Multi-technique validation (e.g., variable-temperature NMR, in situ IR) resolves ambiguities. SHELXL refinement parameters should be adjusted for high-resolution data to minimize model bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.